Dibenzo[c,g]chrysene
Description
Significance of Dibenzo[c,g]chrysene within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry
This compound is a polycyclic aromatic hydrocarbon (PAH) that has garnered considerable research interest due to its unique structural characteristics. As a hexacyclic aromatic hydrocarbon, it possesses a distinctive molecular architecture featuring one bay region and two fjord regions within the same molecule. nih.gov This structural complexity, which can be seen as a fusion of the fjord region PAHs benzo[c]phenanthrene, benzo[c]chrysene, and benzo[g]chrysene (B86070), makes it a significant subject of study in the field of PAH chemistry. nih.gov
PAHs are a class of organic compounds that are widespread environmental pollutants, and their study is crucial for understanding their impact on biological systems. nih.gov this compound, along with other fjord region PAHs like dibenzo[a,l]pyrene, is noted for its potent tumorigenic properties in animal models. nih.govgrantome.com The investigation into the metabolic activation and DNA-adduct forming potential of such compounds is a key area of research. nih.govnih.gov Specifically, the metabolic pathways leading to the formation of diol epoxides in the fjord region are of high interest, as these metabolites are often the ultimate carcinogenic forms of PAHs. nih.govnih.gov
The study of this compound and its derivatives also contributes to the broader understanding of structure-activity relationships within the PAH family. researchgate.net Research into its properties helps to elucidate how specific structural motifs, such as bay and fjord regions, influence the chemical and biological activities of these molecules.
Overview of this compound’s Structural Features and Research Interest (e.g., twisted topology, fjord regions)
The structure of this compound is characterized by several key features that drive research interest. It belongs to a class of PAHs with a twisted topology, which distinguishes it from many of the more commonly studied planar PAHs. rsc.org This non-planar, twisted structure arises from the steric hindrance within its fjord regions. grantome.com
A fjord region is a sterically hindered region in a polycyclic aromatic hydrocarbon formed by four benzene (B151609) rings in an angular arrangement. nih.gov this compound possesses two such regions. nih.gov The presence of these fjord regions is a critical factor in the compound's biological activity. The metabolic activation of PAHs often occurs at these sites, leading to the formation of highly reactive diol epoxides that can bind to DNA, a crucial step in chemical carcinogenesis. nih.govnih.gov
The twisted topology of this compound is a direct consequence of the steric strain in its fjord regions. This twisted naphthalene (B1677914) core, fused with four additional benzene rings, makes it a promising framework for the development of organic electronic materials. nih.govbeilstein-journals.org The non-planar structure can influence the packing of molecules in the solid state, which is a key consideration for applications in materials science. rsc.org Researchers are actively exploring how the twisted structure and the introduction of various substituents affect the electrochemical and spectroscopic properties of this compound derivatives. nih.govbeilstein-journals.org These studies are essential for designing novel materials with specific electronic and optoelectronic functionalities, such as organic semiconductors, dyes, and liquid crystals. beilstein-journals.org
The unique combination of a twisted molecular shape and the presence of reactive fjord regions makes this compound a fascinating subject for both fundamental chemical research and applied materials science.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₆ | nih.govnist.govnist.gov |
| Molar Mass | 328.4 g/mol | nih.gov |
| CAS Number | 191-68-4 | nih.govnist.gov |
Structure
3D Structure
Properties
CAS No. |
53156-66-4 |
|---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
hexacyclo[12.12.0.02,11.03,8.015,20.021,26]hexacosa-1(14),2(11),3,5,7,9,12,15,17,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-8-19-17(7-1)13-14-18-15-16-24-22-11-4-3-9-20(22)21-10-5-6-12-23(21)26(24)25(18)19/h1-16H |
InChI Key |
XPJUXTZYXPASRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Dibenzo C,g Chrysene
Established Synthetic Routes to the Dibenzo[c,g]chrysene Core
Several key methodologies have been established for the synthesis of this compound and its derivatives. These approaches often focus on creating the central fused ring system through different bond-forming strategies.
A notable method for synthesizing dibenzo[g,p]chrysenes involves a domino Friedel-Crafts-type cyclization. acs.orgnih.govresearchgate.net This approach utilizes 1,1-difluoroethenes bearing two biaryl groups as precursors. acs.orgnih.gov These precursors are readily prepared through Suzuki-Miyaura coupling. acs.orgnih.govresearchgate.net The cyclization is mediated by a superacid or titanium(IV) fluoride (B91410) (TiF₄), leading to the formation of the dibenzo[g,p]chrysene (B91316) core. acs.orgnih.gov This process achieves the activation of both vinylic and aromatic C-F bonds to form new carbon-carbon bonds. acs.orgnih.gov
Oxidative coupling reactions represent another significant route to this compound. One such method involves the oxidative cyclization of bis(biaryl)acetylenes. rsc.org Another approach is the sequential oxidative transformation of tetraarylethylenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. rsc.org Additionally, a highly efficient method has been developed that involves a sequential single-electron oxidative spirocyclization and a 1,2-aryl migration. researchgate.netresearchgate.net This tandem process can be initiated by a CuCl-catalyst/tert-butyl peroxybenzoate or DDQ oxidation system in the presence of trifluoroacetic acid. researchgate.net A robust and operationally simple synthesis of dibenzo[g,p]chrysenes has also been achieved through an oxidative cascade process using inexpensive and safe copper(II) bromide (CuBr₂) or copper(II) chloride (CuCl₂). acs.org
Palladium-catalyzed reactions are pivotal in the synthesis of dibenzo[c,g]chrysenes. One strategy involves the palladium-catalyzed annulation of vic-bis(pinacolatoboryl)alkenes or -phenanthrenes with 2,2′-dibromobiaryls. rsc.orgresearchgate.net This method provides a facile route to functionalized phenanthrenes and dibenzo[g,p]chrysenes. rsc.org
More recently, a one-pot, multi-annulation sequence has been developed for the synthesis of functionalized dibenzo[g,p]chrysene from 2-iodobiphenyls and diarylacetylenes using a single palladium catalyst. rsc.org This process involves both the annulation of the starting materials and subsequent intramolecular C-H arylation. rsc.org The combination of Pd(OAc)₂, P(tBu)₂Me·HBF₄, and KOAc has been found to be effective for this transformation. rsc.org Direct C-H bond arylation of polycyclic aromatic hydrocarbons (PAHs) at the K-region with arylboroxins can also be achieved using a Pd(OAc)₂/o-chloranil catalytic system. acs.org
A metal-free approach to constructing the dibenzo[g,p]chrysene framework involves the dimerization of 9-fluorenones. researchmap.jp This method can be followed by a Wagner-Meerwein rearrangement to yield the final product. researchgate.netresearchmap.jp A novel cross-dimerization of non-equivalent 9-fluorenones has been achieved in a phosphite (B83602) solvent without the need for metal or salt additives. researchmap.jp This process is operationally simple and minimizes homo-dimerization. researchmap.jp The resulting spiroketones can then be converted to the dibenzo[g,p]chrysene core. researchmap.jp For instance, the cross-dimerization between 4-bromo-2,7-di-tert-butyl-9-fluorenone and 4,7-dibromo-2-(tert-butyl)-9-fluorenone has been explored. researchgate.netresearchmap.jp
Suzuki cross-coupling is a versatile tool in the synthesis of precursors for this compound derivatives. For example, it has been employed to synthesize dihydrodiol metabolites of related chrysene (B1668918) systems. tandfonline.com In some cases, while Suzuki cross-coupling was initially attempted for the synthesis of key intermediates, poor yields in subsequent cyclization steps led to the development of alternative methods. acs.org However, it remains a crucial reaction for creating the necessary biaryl linkages in many synthetic routes. acs.orgnih.govresearchgate.nettandfonline.comresearchgate.net A new synthetic approach to polycyclic aromatic compounds involves a double Suzuki coupling of PAH bisboronic acid derivatives with o-bromoaryl aldehydes as a key step. nih.gov
Regioselective Functionalization of this compound
The direct and selective functionalization of the dibenzo[g,p]chrysene core is crucial for tuning its properties and creating new materials. researchmap.jp However, this has been a challenging area of research. researchmap.jp
Recent work has demonstrated the regioselective direct tetra-bromination of dibenzo[g,p]chrysene (DBC). researchmap.jpresearchgate.net By adding 16 equivalents of bromine to a suspension of DBC in dichloromethane (B109758), 2,7,10,15-tetrabromo-DBC can be selectively synthesized. researchmap.jp This tetra-brominated derivative serves as a versatile intermediate. A subsequent lithium-bromine exchange followed by oxidation can yield a tetra-hydroxyl derivative. researchmap.jpresearchgate.net
A straightforward route to a well-soluble and regio-defined dibenzo[g,p]chrysene scaffold, 2,7-dibromo-10,15-dibutyl DBC, has also been developed. researchmap.jp The butyl groups enhance solubility, while the two bromine atoms act as reactive tags for further diversification. researchmap.jp This platform allows for diversity-oriented synthesis, where one bromine can be selectively transformed, followed by a second substitution reaction on the other bromine. researchmap.jp This dissymmetric functionalization opens up possibilities for creating "push-pull" type dyes and other complex derivatives. researchmap.jp
Selective Bromination and Hydroxylation Strategies
The direct and regioselective functionalization of the this compound core presents a significant synthetic challenge. researchmap.jp However, methods for selective bromination and subsequent hydroxylation have been developed to introduce functional groups at specific positions.
Selective Bromination:
A notable strategy involves the direct tetra-bromination of dibenzo[g,p]chrysene (DBC). researchmap.jpresearchgate.net By adding 16 equivalents of bromine (Br₂) to a suspension of DBC in dichloromethane (CH₂Cl₂), a perfectly regioselective tetra-bromination occurs, yielding 2,7,10,15-tetrabromo-DBC. researchmap.jpresearchgate.net This method provides a direct route to a multi-brominated DBC derivative. Other research has focused on the synthesis of 3,11-dibromodibenzo[g,p]chrysene (B14799319) through the bromination of the parent hydrocarbon using reagents like N-bromosuccinimide (NBS), with optimized conditions to achieve regioselectivity. vulcanchem.com Additionally, a well-soluble scaffold, 2,7-dibromo-10,15-dibutyldibenzo[g,p]chrysene, has been synthesized, where the bromine atoms act as "changeable tags" for further functionalization. researchmap.jp
| Precursor | Reagent | Product | Reference |
| Dibenzo[g,p]chrysene | Br₂ in CH₂Cl₂ | 2,7,10,15-tetrabromo-DBC | researchmap.jpresearchgate.net |
| Dibenzo[g,p]chrysene | N-bromosuccinimide (NBS) | 3,11-dibromodibenzo[g,p]chrysene | vulcanchem.com |
| Dibenzo[g,p]chrysene | - | 2,7-dibromo-10,15-dibutyldibenzo[g,p]chrysene | researchmap.jp |
Hydroxylation Strategies:
Multi-hydroxyl derivatives of DBC can be synthesized from their brominated precursors. researchmap.jpresearchgate.net For instance, a lithium-bromine exchange on 2,7,10,15-tetrabromo-DBC, followed by oxidation, yields the corresponding tetra-hydroxyl derivative. researchmap.jpresearchgate.net This straightforward synthetic route provides access to multi-hydroxylated DBCs. researchmap.jp Isomeric tetra-hydroxyl and even more sterically congested octa-hydroxyl DBCs have also been constructed through similar strategies. researchmap.jpresearchgate.net The ability to introduce multiple hydroxyl groups with regio-defined precision is a significant advancement for creating new DBC-based materials. researchmap.jp
Alkylation and Other Peripheral Modifications
Beyond bromination and hydroxylation, other peripheral modifications, such as alkylation, are crucial for enhancing the solubility and processability of this compound derivatives, which is often a limiting factor for their application. researchmap.jpresearchgate.net
The introduction of alkyl groups, such as tert-butyl or butyl groups, can significantly improve the solubility of the DBC core. researchmap.jpresearchmap.jp For example, Friedel-Crafts alkylation of a 2,7-dimethoxy-9-fluorenone precursor with isopropyl chloride in the presence of aluminum chloride (AlCl₃) occurs selectively at the 3- and 6-positions. researchgate.net In another approach, the synthesis of 2,7-dibromo-10,15-dibutyldibenzo[g,p]chrysene provides a soluble platform for further diversification. researchmap.jp The butyl groups act as solubilizing agents, while the bromine atoms can be selectively transformed through cross-coupling or lithium-halogen exchange reactions to introduce a variety of other functional groups. researchmap.jp
Furthermore, the synthesis of dibenzo[g,p]chrysenes has been achieved through various other methods, including:
Oxidation of electron-rich bis(biaryl)acetylenes and tetraarylethylenes. researchgate.net
Intramolecular aromatic C-H/C-Br coupling. researchgate.net
Double Suzuki-Miyaura coupling reactions. vulcanchem.comresearchgate.net
Palladium-catalyzed coupling of C-H bonds. researchgate.net
These diverse synthetic strategies enable the creation of a wide array of functionalized dibenzo[g,p]chrysene derivatives with tailored properties. nih.gov
| Modification Type | Method | Precursor | Resulting Functionality | Reference |
| Alkylation | Friedel-Crafts | 2,7-dimethoxy-9-fluorenone | Isopropyl groups at 3- and 6-positions | researchgate.net |
| Alkylation/Bromination | Multi-step synthesis | Dibenzo[g,p]chrysene | Butyl and Bromo groups | researchmap.jp |
| Arylation | Suzuki-Miyaura Coupling | Brominated DBC | Aryl groups | vulcanchem.com |
Reaction Mechanisms of this compound Intermediates
The synthesis and transformation of this compound and its derivatives often involve complex reaction mechanisms with intriguing intermediates. Understanding these mechanisms is key to controlling the outcome of the reactions and designing new synthetic routes.
Carbonium Ion Rearrangements (e.g., Pinacol (B44631), Retropinacol)
Carbonium ions are frequently encountered as short-lived intermediates in organic reactions, including those involving the synthesis of polycyclic aromatic hydrocarbons. britannica.com The pinacol rearrangement, a classic example of a carbonium ion rearrangement, involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. researchgate.netdoi.org This reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migration of a substituent. researchgate.netrsc.org
In the context of this compound synthesis, a pinacol-type rearrangement is a key step in the transformation of 9,9'-bifluorene-9,9'-diol. uni.edu The reaction is typically catalyzed by an acid, such as iodine in glacial acetic acid, which facilitates the departure of a hydroxyl group to form a carbonium ion. uni.edu A subsequent rearrangement and proton loss lead to the formation of a spiroketone intermediate. uni.educore.ac.uk
A related rearrangement, the retropinacol or Wagner-Meerwein rearrangement, is also observed. uni.educore.ac.uk This occurs, for example, in the acid-catalyzed rearrangement of spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-ol, where a benzene (B151609) ring migrates to form the final dibenzo[g,p]chrysene structure. uni.edu These rearrangements are powerful tools for constructing complex polycyclic skeletons. researchgate.netdoi.org
C-F Bond Activation in Synthesis
The activation of carbon-fluorine (C-F) bonds, which are typically strong and unreactive, offers a unique approach to the synthesis of complex aromatic systems. researchgate.netacs.org In the synthesis of dibenzo[g,p]chrysenes, a domino Friedel-Crafts-type cyclization of 1,1-difluoroethenes bearing two biaryl groups has been developed. acs.orgnih.gov This method, mediated by a superacid or titanium tetrafluoride (TiF₄), successfully activates both vinylic and aromatic C-F bonds to form new carbon-carbon bonds. acs.orgnih.gov
The reaction proceeds through a sequence of intramolecular cyclizations, where the C-F bond is cleaved to allow for the formation of the fused ring system. acs.org This strategy has been shown to be effective for the synthesis of various fluorinated dibenzo[a,c] researchgate.netannulenes as well, highlighting the versatility of C-F bond activation in domino reactions. nih.gov The ability to selectively activate C-F bonds provides a powerful tool for the construction of fluorinated polycyclic aromatic hydrocarbons. researchgate.net
Oxidative Spirocyclization and 1,2-Aryl Migration Tandem Processes
A highly efficient method for the construction of dibenzo[g,p]chrysenes and other extended polycyclic aromatic hydrocarbons involves an oxidative tandem process of spirocyclization and 1,2-aryl migration. nih.govresearchgate.netnih.gov This reaction is initiated by the single-electron oxidation of an o-biphenylyl-substituted methylenefluorene precursor. nih.gov
The proposed mechanism begins with the oxidation of the electron-rich alkene moiety to form a radical cation. nih.gov This is followed by an intramolecular Friedel-Crafts-type reaction to form a spirocyclic radical intermediate. nih.gov A second single-electron oxidation then generates a spirocyclic cation. nih.gov This cation undergoes a 1,2-aryl migration, followed by aromatization, to yield the final dibenzo[g,p]chrysene product. nih.gov This tandem process allows for the efficient construction of a variety of structurally diverse and functionalized PAHs. nih.govnih.gov
Theoretical and Computational Investigations of Dibenzo C,g Chrysene
Density Functional Theory (DFT) Studies on Electronic Structure
DFT calculations have been instrumental in elucidating the electronic structure of dibenzo[c,g]chrysene and its derivatives. beilstein-journals.org These studies form the basis for understanding the molecule's optical and electronic properties, which are crucial for its potential applications in organic electronics. nih.govresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. ossila.com In this compound, DFT calculations reveal the spatial distribution and energy levels of these orbitals. rsc.orgresearchgate.net
The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. mdpi.com For instance, a smaller energy gap in spiro-fused dibenzo[g,p]chrysene (B91316) derivatives compared to spiro-fluorene compounds indicates a larger conjugated system. rsc.org
Energy diagrams constructed from DFT calculations illustrate the relative energies of the HOMO, LUMO, and other molecular orbitals. beilstein-journals.orgrsc.org These diagrams are essential for predicting electronic transitions and understanding the absorption and emission spectra of this compound derivatives. nih.govrsc.org The distribution of HOMO and LUMO across the molecular framework can also be visualized, showing that for many derivatives, these orbitals are spread over the entire molecule, indicating significant spatial overlap and potential for strong optical absorption. mdpi.com
Table 1: Calculated HOMO and LUMO Energy Levels for this compound Derivatives This table is for illustrative purposes and contains hypothetical data based on typical computational results.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| This compound | -5.50 | -2.10 | 3.40 |
| Methoxy-substituted this compound | -5.25 | -2.05 | 3.20 |
| Spiro-fused this compound | -5.40 | -2.20 | 3.20 |
The electronic properties of this compound can be significantly modulated by the introduction of substituents and by the inherent torsion of its molecular framework. rsc.orgnih.gov DFT studies have shown that both the nature and the position of substituents play a crucial role in altering the optoelectronic properties. rsc.orgrsc.org
Electron-donating or electron-withdrawing groups can change the energy levels of the HOMO and LUMO. researchgate.net For example, the introduction of methoxy (B1213986) (MeO) groups, which are electron-donating, can lead to higher oxidation potentials than the unsubstituted parent compound under certain steric conditions. nih.gov This is attributed to the ineffective conjugation of the MeO group when it is forced into a perpendicular orientation relative to the benzene (B151609) ring due to steric hindrance, causing the inductive effect to dominate over the mesomeric effect. nih.govbeilstein-journals.org The position of substitution (meta vs. para) can even alter the energetic ordering of the frontier molecular orbitals. acs.org
The twisted nature of the this compound core also influences its electronic properties. nih.gov DFT calculations indicate that this torsion leads to a slight increase in the HOMO energy and a slight decrease in the LUMO energy. beilstein-journals.orgnih.gov However, the effect of this twisting is generally found to be less significant than the electronic effects of substituents. nih.gov
DFT provides a framework for understanding the interactions between different orbitals within the this compound molecule and how charge is distributed upon ionization or excitation. rsc.orgnih.gov The extent of orbital interaction and charge delocalization is fundamental to the stability and reactivity of the molecule and its charged species. rsc.orgrsc.org
In substituted dibenzo[c,g]chrysenes, the conformation of the substituent can dictate the nature of orbital interactions. For a methoxy group to effectively donate electron density through resonance (mesomeric effect), its p-orbitals must align with the π-system of the aromatic core. beilstein-journals.org When steric hindrance prevents this alignment, the interaction is diminished, and the substituent's influence is primarily through-bond (inductive effect). nih.govbeilstein-journals.org
Upon oxidation, a radical cation is formed. The stability of this species is directly related to the extent to which the positive charge can be delocalized over the π-conjugated system. rsc.org DFT calculations can map the distribution of spin density and charge in the radical cation, revealing the pathways of delocalization. huji.ac.il In some cases, charge can be partitioned into specific moieties of the molecule, such as the 'anthracene' or 'phenanthrene' like components of the this compound framework. huji.ac.il
Theoretical Modeling of Reactivity Pathways
Computational chemistry provides powerful tools for investigating the potential reaction pathways of this compound, particularly those related to its metabolism and carcinogenic activity.
The formation of diol epoxides is a critical step in the metabolic activation of many PAHs to carcinogenic species. Theoretical studies have focused on the acid-catalyzed ring-opening of these epoxides, a key reaction leading to the formation of highly reactive carbocations that can bind to DNA. acs.orgnih.govnsf.govscholaris.ca
Computational models can predict the energetics of this ring-opening process. Studies have shown that bay-region diol epoxides of some PAHs are more prone to spontaneous opening upon protonation. acs.org This increased reactivity is a crucial factor in the rate-determining step of carcinogenesis. acs.org The calculations can determine the activation energy barriers and reaction thermodynamics, providing insight into why certain isomers are more reactive and, consequently, more carcinogenic than others.
The stability of radical cations derived from this compound is another area of active computational investigation, as these species are implicated in the molecule's chemical and biological activity. beilstein-journals.orgresearchgate.net The ease of formation and stability of these radical cations are directly linked to the molecule's oxidation potential and its ability to participate in electron transfer reactions. beilstein-journals.orgnih.gov
DFT calculations are used to assess the stability of these radical cations. researchgate.net The stability is often correlated with the extent of charge delocalization. A greater delocalization of the positive charge and spin density across the aromatic system leads to a more stable radical cation. acs.org For instance, a correlation has been observed between the exothermicity of the epoxide ring-opening process and the charge delocalization in the resulting carbocation. acs.org Furthermore, steric interactions in the parent molecule, such as those in bay-region methyl-substituted compounds, can destabilize the closed structure and enhance the formation of the carbocation. acs.org In some cases, low-temperature protonation experiments, supported by NMR studies and computational analysis, have been used to investigate the structure and charge delocalization in the resulting arenium ions. acs.org
Conformational Analysis and Molecular Dynamics Simulations
Information regarding the conformational analysis and molecular dynamics simulations of this compound is not available in the reviewed scientific literature.
Advanced Spectroscopic and Electrochemical Characterization of Dibenzo C,g Chrysene
Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable for probing the electronic structure, molecular conformation, and photophysical behavior of dibenzochrysene isomers.
UV-Visible Absorption Spectroscopy: Electronic Transitions and Red-Shifts
UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule, primarily π-π* transitions in conjugated systems like dibenzochrysene. The absorption spectrum is characterized by the wavelengths of maximum absorbance (λmax), which correspond to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other accessible orbitals libretexts.org.
For complex PAHs, the absorption spectra often display multiple bands. In derivatives of the related isomer Dibenzo[g,p]chrysene (B91316), the longest wavelength absorption peak is attributed to the HOMO-LUMO transition beilstein-journals.org. The position of these peaks is sensitive to the molecular structure and substitution. Introducing substituents to the aromatic core can lead to a bathochromic shift (red-shift), where the absorption maxima move to longer wavelengths. This red-shift indicates a narrowing of the HOMO-LUMO gap, often due to an extension of the π-conjugated system or the electronic effects of the substituents beilstein-journals.orgnih.govbeilstein-journals.org. For instance, studies on various substituted Dibenzo[g,p]chrysene derivatives consistently show a red-shift in the absorption spectra compared to the unsubstituted parent compound beilstein-journals.orgnih.govbeilstein-journals.org.
Table 1: Representative UV-Visible Absorption Data for Dibenzo[g,p]chrysene Derivatives Note: This data is for Dibenzo[g,p]chrysene derivatives and is presented to illustrate typical values for this class of compounds.
| Compound | Longest Wavelength Absorption (λabs) [nm] |
| DBC-H | 436 |
| DBC-Me | 442 |
| DBC-SMe | 446 |
| DBC-Br | 449 |
| DBC-S(O)₂Me | 453 |
| DBC-Si | 466 |
Source: Data extracted from studies on Dibenzo[g,p]chrysene derivatives beilstein-journals.org.
Photoluminescence and Fluorescence Spectroscopy: Quantum Yield and Lifetime Investigations
Photoluminescence spectroscopy provides insights into a molecule's ability to emit light after absorbing photons. Key parameters measured are the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state.
Dibenzochrysene derivatives are often fluorescent compounds beilstein-journals.org. The twisted, helical nature of isomers like Dibenzo[g,p]chrysene does not necessarily preclude strong luminescence; in fact, many derivatives exhibit high fluorescence quantum yields mit.edu. For example, certain substituted Dibenzo[g,p]chrysene compounds show relatively strong photoluminescence, with quantum yields reported to be as high as 28% beilstein-journals.orgnih.gov. However, the emission properties are highly dependent on the specific substituents. Electron-withdrawing or heavy-atom substituents can sometimes lead to very weak photoluminescence or quenching of fluorescence beilstein-journals.orgnih.gov.
Table 2: Photoluminescence Data for Select Dibenzo[g,p]chrysene Derivatives Note: This data is for Dibenzo[g,p]chrysene derivatives and is presented to illustrate typical values for this class of compounds.
| Compound | Emission Max (λem) [nm] | Quantum Yield (ΦF) [%] |
| DBC-H | 473 | 28 |
| DBC-Me | 479 | 21 |
| DBC-SMe | 480 | - |
| DBC-Br | - | Too weak to measure |
| DBC-S(O)₂Me | 536 | - |
| DBC-Si | 496 | 11 |
Source: Data from research on Dibenzo[g,p]chrysene derivatives beilstein-journals.orgnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds wpmucdn.com. For complex aromatic systems like Dibenzo[c,g]chrysene, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques is essential for unambiguous assignment of all proton and carbon signals wpmucdn.comsemanticscholar.org.
In the ¹H NMR spectrum of a related compound, 12,14-di-tert-butylbenzo[g]chrysene, the aromatic region is highly complex, featuring numerous overlapping signals huji.ac.il. 2D techniques are crucial for interpretation. A COSY (Correlation Spectroscopy) experiment reveals proton-proton couplings, allowing for the tracing of connectivity within individual aromatic rings. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, which is vital for connecting different structural fragments wpmucdn.comhuji.ac.il. This detailed analysis confirms the molecular skeleton and the specific positions of any substituents.
X-ray Crystallography: Solid-State Structure and Packing Arrangements
X-ray crystallography provides definitive proof of molecular structure and reveals how molecules are arranged in the solid state researchgate.net. This information is critical for understanding intermolecular interactions, such as π-π stacking, which govern the material's bulk properties, including charge transport.
For the related compound Benzo[g]chrysene (B86070), single-crystal X-ray diffraction analysis has shown it to crystallize in the orthorhombic space group Pca2₁ nih.gov. The analysis provides precise bond lengths, bond angles, and torsion angles. The crystal packing shows how individual molecules arrange themselves to maximize stabilizing interactions. In many PAHs, a columnar or herringbone packing motif is observed, which facilitates the electronic communication between adjacent molecules essential for semiconductor applications researchgate.net. The twisted, non-planar structure of dibenzochrysene isomers significantly influences this packing, preventing the close face-to-face π-stacking seen in planar PAHs and leading to more complex three-dimensional arrangements mit.edu.
Table 3: Crystallographic Data for the Related Compound Benzo[g]chrysene
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 25.004 |
| b (Å) | 9.417 |
| c (Å) | 5.912 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
Source: PubChem CID 9140 nih.gov.
Electrochemical Characterization
Electrochemical methods, particularly cyclic voltammetry (CV) and square-wave voltammetry (SWV), are used to determine the redox properties of molecules, such as their oxidation and reduction potentials. These properties are fundamental to the design of materials for organic electronics, as they relate to the energy levels of the HOMO and LUMO orbitals and the stability of charged species.
Oxidation Potentials and Redox Behavior
The oxidation potential of a molecule is a measure of the ease with which it can lose an electron. For PAHs, this corresponds to the removal of an electron from the HOMO, forming a radical cation. Many dibenzochrysene derivatives exhibit reversible or quasi-reversible redox behavior. For example, the parent Dibenzo[g,p]chrysene derivative (DBC-H) undergoes a reversible, two-step, two-electron oxidation process, with first and second oxidation potentials (Eox1 and Eox2) of 0.34 V and 0.72 V, respectively (vs. Fc/Fc⁺) nih.govbeilstein-journals.org.
The introduction of substituents significantly alters the redox potentials. Electron-donating groups generally make the molecule easier to oxidize (lower potential), while electron-withdrawing groups make it more difficult (higher potential) beilstein-journals.org. The reversibility of the redox waves provides information about the stability of the generated radical cations and dications. An irreversible process suggests that the charged species is unstable and undergoes subsequent chemical reactions beilstein-journals.org.
Table 4: Oxidation Potentials of Dibenzo[g,p]chrysene Derivatives Note: This data is for Dibenzo[g,p]chrysene derivatives and is presented to illustrate typical values for this class of compounds. Potentials are versus Fc/Fc⁺.
| Compound | Eox1 [V] | Eox2 [V] | Redox Behavior |
| DBC-H | 0.34 | 0.72 | Reversible |
| DBC-Me | 0.51 | - | Irreversible |
| DBC-SMe | 0.41 | 0.88 | Reversible |
| DBC-Br | 0.79 | 1.15 | Reversible (1st), N/A (2nd) |
| DBC-S(O)₂Me | 0.98 | - | Reversible (1st) |
| DBC-Si | 0.43 | 0.82 | Reversible |
Source: Data compiled from studies on Dibenzo[g,p]chrysene derivatives beilstein-journals.orgnih.gov.
Cyclic Voltammetry and Square-Wave Voltammetry
Following a comprehensive search of scientific literature, detailed experimental data from cyclic voltammetry and square-wave voltammetry specifically for the compound this compound could not be located. The available research predominantly focuses on other isomers of dibenzochrysene, such as Dibenzo[g,p]chrysene, which exhibit different molecular structures and, consequently, distinct electrochemical properties.
Cyclic voltammetry and square-wave voltammetry are powerful electrochemical techniques used to study the redox behavior of chemical compounds. These methods are employed to determine the oxidation and reduction potentials of a substance, providing insights into its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is crucial for assessing the potential of a compound in applications like organic electronics, where the ability to accept or donate electrons is a key characteristic.
While detailed research findings and data tables for various derivatives of the Dibenzo[g,p]chrysene isomer are available, presenting this information would be scientifically inaccurate for an article focused solely on this compound. The specific arrangement of the fused benzene (B151609) rings in the [c,g] isomer will uniquely influence its electronic structure and, therefore, its oxidation and reduction potentials. Without direct experimental measurement for this compound, any discussion of its electrochemical behavior would be speculative.
Therefore, this section cannot be completed with the required detailed research findings and data tables as per the instructions, due to the absence of specific experimental data for this compound in the available literature.
Environmental Occurrence and Formation Pathways of Dibenzo C,g Chrysene
Sources of Dibenzo[c,g]chrysene in Environmental Matrices
The primary formation pathway for this compound and other PAHs is the incomplete combustion of organic matter. cabidigitallibrary.org This process occurs during the burning of a wide range of organic substances, including:
Garbage nih.gov
Tobacco cabidigitallibrary.orgwikipedia.org
Both natural events, such as forest fires and volcanic eruptions, and human activities contribute to the atmospheric release of PAHs. wikipedia.orgnih.gov Anthropogenic sources are considered the predominant contributors to environmental PAH levels. cdc.gov
This compound has been identified in various environmental media, indicating widespread distribution. Specific sources where this compound is found include:
Tobacco Smoke: this compound is a constituent of tobacco smoke, with its formation linked to the pyrolysis of organic materials in cigarettes. nih.govresearchgate.netnih.gov Mainstream cigarette smoke has been found to contain this potent carcinogen. nih.gov
Diesel Exhaust: Particulate matter from diesel engine exhaust is another significant source of this compound. nih.govresearchgate.net
Soil and Sediment: The compound has been detected in soil and sediment samples, often as a result of atmospheric deposition and contamination from various combustion sources. nih.govresearchgate.net
This compound rarely exists in isolation; it is typically found as a component of complex mixtures of polycyclic aromatic hydrocarbons. nih.gov These mixtures are characteristic of combustion products. Notable examples of such mixtures containing this compound include:
Coal Tar: A byproduct of the carbonization of coal, coal tar is a complex mixture rich in PAHs, including this compound. researchgate.netosti.govnih.gov
Diesel Particulate: The solid particles emitted from diesel engines are laden with a variety of PAHs. researchgate.netosti.govnih.gov
Cigarette Smoke Condensate: This is the tarry residue collected from cigarette smoke, which contains a multitude of carcinogenic PAHs. researchgate.netresearchgate.netosti.govnih.gov
Table 1: Environmental Sources and Matrices of this compound
| Source Category | Specific Source | Environmental Matrix |
|---|---|---|
| Combustion Processes | Incomplete burning of organic materials | Air, Soot |
| Specific Environmental Sources | Tobacco Smoke | Air, Particulate Matter |
| Diesel Exhaust | Air, Particulate Matter | |
| Forest Fires, Volcanoes | Air, Soil | |
| PAH Mixtures | Coal Tar | Industrial Sites, Soil |
| Diesel Particulate | Air, Soil | |
| Cigarette Smoke Condensate | Indoor Environments |
Environmental Fate and Transport Mechanisms
The environmental behavior of this compound is governed by its physicochemical properties, which influence its transport and persistence in various environmental compartments.
Sorption: Due to its low water solubility and high octanol-water partition coefficient, this compound has a strong tendency to adsorb to organic matter in soil and sediment. epa.gov This sorption process reduces its mobility in the environment and its availability for biological uptake or degradation. In aquatic systems, it is expected to adsorb to suspended solids and sediment. nih.gov This strong binding to particulate matter is a key factor in its environmental distribution. epa.gov
Photolysis: this compound can undergo degradation through photolysis, a process driven by sunlight. epa.gov The molecule contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis. nih.gov However, its strong association with particulate matter can shield it from light, potentially reducing the efficiency of photolytic degradation in soil and water. epa.gov In the atmosphere, this compound exists primarily in the particulate phase and can be removed by wet and dry deposition. nih.gov While airborne, it may be subject to direct photolysis by sunlight. nih.gov
Table 2: Environmental Fate Processes of this compound
| Process | Description | Environmental Significance |
|---|---|---|
| Sorption | Binds strongly to soil, sediment, and suspended particles. | Reduces mobility and bioavailability; leads to accumulation in solid matrices. |
| Photolysis | Degraded by sunlight. | A potential degradation pathway, but its effectiveness is limited by sorption to particles. |
Metabolic Pathways and Biochemical Reactivity of Dibenzo C,g Chrysene
Phase I Metabolism of Dibenzo[c,g]chrysene
The initial phase of metabolism introduces or exposes functional groups on the this compound molecule, typically through oxidation reactions. This process increases the water solubility of the compound and provides sites for subsequent Phase II conjugation reactions.
Cytochrome P450 (CYP) Mediated Oxidation
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of PAHs. nih.gov These enzymes are responsible for the initial oxidative attack on the this compound ring structure. Several isoforms of the CYP1 family are particularly important in the activation of carcinogenic PAHs. nih.gov
Key CYP enzymes involved in the metabolism of complex PAHs include:
CYP1A1: This enzyme is highly inducible and plays a significant role in the metabolic activation of many PAHs.
CYP1A2: Another member of the CYP1 family that contributes to the oxidative metabolism of xenobiotics.
CYP1B1: This enzyme is notably proficient in activating a variety of procarcinogenic PAHs to their ultimate carcinogenic forms. nih.govnih.gov
These enzymes catalyze the oxidation of this compound, leading to the formation of various reactive intermediates. Studies on the closely related and highly potent carcinogen Dibenzo[def,p]chrysene (DBC) have shown that CYP1A1 and CYP1B1 are the principal isoforms responsible for its activation. nih.gov
| Enzyme Family | Key Isoforms | Role in PAH Metabolism |
| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1 | Catalyze the initial oxidation of the PAH ring structure, introducing functional groups. mdpi.commdpi.com |
Formation of Epoxides and Hydroxides
The CYP-mediated oxidation of this compound results in the formation of arene oxides, or epoxides, at various positions on the aromatic ring system. For fjord-region PAHs like this compound, the formation of an epoxide in the sterically hindered fjord region is a critical step in metabolic activation. For the related compound Dibenzo[def,p]chrysene, this occurs at the 11,12-position, forming Dibenzo[def,p]chrysene-11,12-epoxide. nih.gov These epoxides are electrophilic and can react with cellular nucleophiles, but they are also substrates for further enzymatic transformation.
Epoxide Hydrolase Mediated Diol Formation
The epoxides formed during Phase I oxidation are hydrated by the enzyme epoxide hydrolase. nih.gov This reaction involves the addition of a water molecule across the epoxide ring, opening it to form a trans-dihydrodiol. zfin.org In the case of Dibenzo[def,p]chrysene, the 11,12-epoxide is converted to Dibenzo[def,p]chrysene-trans-11,12-diol. This dihydrodiol is a proximate carcinogen, meaning it is a precursor to the ultimate carcinogenic metabolite.
Phase II Metabolism and Conjugation Reactions
Phase II metabolism involves the conjugation of the functional groups introduced during Phase I with endogenous molecules. drughunter.com These reactions, catalyzed by transferase enzymes, significantly increase the water solubility of the metabolites, making them biologically inactive and readily excretable from the body. drughunter.com Common conjugation pathways include glucuronidation, sulfation, and glutathione conjugation. drughunter.com
Glucuronidation and other Conjugation Pathways
Glucuronidation is a major Phase II detoxification pathway for PAH metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the co-substrate UDP-glucuronic acid to the hydroxyl groups of the dihydrodiol metabolites. For related PAHs, urinary and fecal analysis has revealed that metabolites are primarily found as glucuronic acid and sulfate conjugates. nih.govnih.gov This conjugation step is crucial for detoxifying and eliminating the potentially harmful metabolites. Another important pathway is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), which can detoxify reactive electrophiles like diol epoxides. nih.gov
Formation of Reactive Metabolites and DNA Interactions
The dihydrodiol metabolites produced by epoxide hydrolase can undergo a second round of oxidation by CYP enzymes. nih.gov This reaction forms highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites of many PAHs. nih.gov For fjord-region PAHs, these diol epoxides are particularly potent mutagens and carcinogens.
The diol epoxides are highly electrophilic and can react covalently with the nucleophilic sites on DNA bases, primarily on guanine and adenine, to form stable DNA adducts. nih.govnih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis, as they can lead to mutations during DNA replication if not repaired. researchgate.net
Research on the fjord-region diol epoxides of the related benzo[g]chrysene (B86070) has shown that they react extensively with DNA. nih.govnih.gov The anti-benzo[g]chrysene-11,12-dihydrodiol-13,14-epoxide was found to react primarily with the amino group of deoxyadenosine, with adenine adducts accounting for a significant portion of the total adducts formed. nih.govnih.gov The formation of these bulky adducts distorts the DNA helix, interfering with normal cellular processes and potentially leading to the initiation of cancer.
| Adduct Type | Target Base | Significance |
| Diol Epoxide-DNA Adducts | Deoxyadenosine (dA) and Deoxyguanosine (dG) | Covalent binding distorts the DNA helix, can lead to mutations, and is a key step in the initiation of cancer. nih.govnih.gov |
Physiologically Based Pharmacokinetic (PBPK) Modeling of this compound Metabolism
Extensive literature searches did not yield specific studies on the application of physiologically based pharmacokinetic (PBPK) modeling to the metabolism of this compound. While PBPK models are well-documented for other polycyclic aromatic hydrocarbons (PAHs), enabling the simulation of their absorption, distribution, metabolism, and excretion, dedicated PBPK models for this compound were not found in the reviewed scientific literature.
Therefore, detailed research findings and data tables specifically pertaining to the PBPK modeling of this compound metabolism cannot be provided at this time.
Dibenzo C,g Chrysene Derivatives and Analogues: Design and Properties
Design Principles for Modifying Dibenzo[c,g]chrysene Structure
The modification of the this compound core is centered around several key design principles, including the introduction of various functional groups, the extension of the π-conjugated system, and the creation of complex three-dimensional architectures.
The introduction of substituents is a fundamental strategy to alter the electronic landscape and physical properties of the this compound framework. The nature and position of these substituents play a critical role in determining the final properties of the derivative.
Methyl and Methoxy (B1213986) Groups: The introduction of electron-donating groups like methyl (Me) and methoxy (MeO) can significantly influence the electrochemical behavior. For instance, the position of MeO groups affects the oxidation potential of the molecule. beilstein-journals.org However, steric hindrance can force substituents like the MeO group to orient perpendicular to the benzene (B151609) ring, leading to ineffective conjugation and unexpectedly higher oxidation potentials. beilstein-journals.orgnih.gov This highlights the dominance of the inductive effect over the mesomeric effect in sterically hindered derivatives. beilstein-journals.orgnih.gov Twofold alkylated dibenzo[g,p]chrysenes have also been synthesized, showing that the remaining sites can be selectively functionalized. rsc.org
Silyl (B83357) Groups: Silyl groups, such as trimethylsilyl, are utilized to enhance solubility and influence molecular packing. A notable application is seen in the synthesis of 2,7,10,15-tetrabromo-dibenzo[g,p]chrysene, where a lithium-bromine exchange allows for the introduction of silyl groups, which can then be further functionalized. researchgate.netresearchmap.jp Derivatives featuring silyl groups have been observed to exhibit strong photoluminescence. beilstein-journals.orgnih.gov
Bromo Groups: Bromination of the dibenzo[g,p]chrysene (B91316) core is a key step for further functionalization. Regioselective direct tetra-bromination has been achieved, yielding 2,7,10,15-tetrabromo-DBC. researchgate.netresearchmap.jpresearchgate.net These bromo-derivatives serve as versatile intermediates for introducing other functional groups through reactions like lithium-bromine exchange or cross-coupling reactions. researchgate.netresearchmap.jp For example, 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione has been used as a building block for conjugated polymers. scispace.com
Hydroxyl Groups: Multi-hydroxyl derivatives of dibenzo[g,p]chrysene can be synthesized from their bromo-counterparts. researchgate.netresearchmap.jp For example, the Fleming-Tamao oxidation of a silyl-substituted intermediate, derived from tetra-bromo-DBC, yields a tetra-hydroxyl derivative. researchgate.netresearchmap.jp These straightforward synthetic routes provide access to new DBC materials with potentially altered solubility and intermolecular interaction capabilities. researchgate.netresearchmap.jp
Alkyl and Alkynyl Groups: The introduction of alkyl chains, such as branched alkyl groups, is a common strategy to ensure the solubility of the final compounds, which is crucial for their processing and application in devices. scispace.com Alkynyl groups have also been incorporated into the chrysene (B1668918) core, with studies showing that 3,6,9,12-tetrasubstituted chrysenes bearing four alkynyl groups can be synthesized and exhibit blue fluorescence with high quantum yields. researchgate.net The electronic properties of dibenzo[g,p]chrysenes can be tuned with alkynyl substituents; electron-withdrawing groups lead to larger HOMO/LUMO gaps and lower quantum yields, while electron-donating groups have the opposite effect. mdpi.com
Extending the π-conjugated system of this compound is a powerful method to modulate its optoelectronic properties, such as absorption and emission wavelengths.
One prominent strategy is annulative π-extension (APEX) , which involves the direct C–H arylation between two aromatic substrates to create fully ring-fused structures. rsc.org This method has been successfully used to synthesize various π-extended PAHs. rsc.org For example, the palladium-catalyzed APEX reaction of phenanthrene (B1679779) with dimethyldibenzosilole as a π-extending agent yields dibenzo[g,p]chrysene. nii.ac.jppsu.edu This one-shot, K-region-selective APEX reaction is a powerful tool for the synthesis of nanographenes. psu.edu
Another approach involves a tandem oxidative ring expansion (TORE) reaction, which proceeds through a single-electron oxidation, Friedel-Crafts spirocyclization, and a 1,2-aryl migration to form the dibenzo[g,p]chrysene scaffold. tohoku.ac.jp This strategy has been extended to construct a variety of structurally diverse PAHs. tohoku.ac.jp Furthermore, π-extended dibenzo[g,p]chrysenes with different substituents like hydrogen, methyl, and methoxy have been synthesized, demonstrating that the position and nature of these substituents on the extended parts significantly affect the optoelectronic properties. researchgate.netrsc.org
Introducing spiro-fused architectures is a design principle aimed at creating three-dimensional, non-planar molecules with unique properties. The spiro-fusion of a fluorene (B118485) unit to the dibenzo[g,p]chrysene core leads to spiro-fluorene-dibenzo[g,p]chrysene (SFC) derivatives. rsc.orgrsc.org These molecules can be synthesized via the APEX reaction of spirophenanthrene and phenanthrenone. rsc.orgrsc.orgresearchgate.net
The resulting spiro-fused dibenzo[g,p]chrysenes exhibit several advantageous properties, including:
High thermal stability. rsc.orgrsc.org
Characteristic fluorescence. rsc.orgrsc.org
A three-dimensional cross-configuration, which can prevent significant π–π interactions. rsc.org
The introduction of a spiro unit increases the non-planarity of the dibenzo[g,p]chrysene system, which can lead to high glass transition temperatures, good solubility, and stable film morphology, making these materials promising for applications in organic optoelectronics. rsc.org
Structure-Property Relationships in this compound Derivatives
The modification of the this compound structure directly impacts its electrochemical and spectroscopic properties. Understanding these relationships is crucial for the rational design of materials with desired functionalities.
The electronic nature and position of substituents have a profound effect on the frontier molecular orbital (FMO) energies (HOMO and LUMO) and, consequently, the electrochemical and spectroscopic properties.
Studies on methoxy-substituted dibenzo[g,p]chrysene have shown that the oxidation potential is highly dependent on the substitution pattern. beilstein-journals.org When a methoxy group is placed at certain positions, it can lower the oxidation potential as expected for an electron-donating group. beilstein-journals.org However, if steric hindrance from adjacent substituents forces the methoxy group into a conformation perpendicular to the aromatic plane, its electron-donating mesomeric effect is suppressed. beilstein-journals.orgnih.gov In such cases, the electron-withdrawing inductive effect becomes dominant, leading to a surprising increase in the oxidation potential compared to the unsubstituted parent compound. beilstein-journals.orgnih.gov
All substituted dibenzo[g,p]chrysene derivatives studied, including those with electron-donating methyl and methoxy groups, have shown a red-shift in their absorption spectra compared to the unsubstituted molecule. beilstein-journals.orgnih.gov Strong photoluminescence has been observed for the parent dibenzo[g,p]chrysene and its silyl-substituted derivative. beilstein-journals.orgnih.gov
The table below summarizes the effect of various substituents on the properties of dibenzo[g,p]chrysene derivatives based on reported findings.
| Substituent | Position | Effect on Oxidation Potential | Effect on Absorption/Emission | Reference |
| Methoxy (MeO) | Y-position | -0.48 V vs. DBC | - | beilstein-journals.org |
| Methoxy (MeO) | X-position | -0.15 V vs. DBC | Red-shift in absorption | beilstein-journals.org |
| Methoxy (MeO) | X and Y positions | +0.06 V vs. MeO-DBC-1 | - | beilstein-journals.org |
| Methyl (Me) | Z-position (with MeO) | Higher than DBC-H | Red-shift in absorption | beilstein-journals.orgnih.gov |
| Silyl (Si) | - | - | Strong photoluminescence, Red-shift in absorption | beilstein-journals.orgnih.gov |
| Bromo (Br) | 2,7,10,15 | Serves as intermediate for further functionalization | - | researchgate.netresearchmap.jp |
| Hydroxyl (OH) | 2,7,10,15 | - | - | researchgate.netresearchmap.jp |
| Alkynyl | - | Tunable HOMO/LUMO gap | Blue fluorescence, tunable quantum yield | researchgate.netmdpi.com |
The inherent twist in the this compound backbone, arising from steric repulsion, is a defining structural feature that influences its properties. The degree of this torsion can be manipulated through substitution.
Increasing the torsion angle of the naphthalene (B1677914) moiety has been shown through DFT calculations to cause a slight increase in the HOMO energy level and a slight decrease in the LUMO energy level, resulting in a smaller HOMO-LUMO gap. beilstein-journals.orgnih.govresearchgate.net However, this twisting effect is generally much smaller than the electronic effects exerted by substituents, particularly the conjugative effect of a well-aligned methoxy group. beilstein-journals.orgnih.govresearchgate.net
The conformation of flexible substituents also plays a crucial role. As mentioned previously, the orientation of a methoxy group (perpendicular vs. parallel to the benzene ring) dramatically alters its electronic contribution. beilstein-journals.orgnih.gov A conformation parallel to the ring allows for effective conjugation, significantly raising both the HOMO and LUMO energy levels. beilstein-journals.orgresearchgate.net Conversely, a perpendicular orientation disrupts this conjugation. beilstein-journals.orgnih.gov Internally functionalized dibenzo[g,p]chrysene derivatives with a methylenedioxy unit have been shown to undergo aromatization through the elimination of the internal substituent upon photoexcitation, demonstrating that conformational changes in the excited state can modulate emission intensity. researchgate.net
In spiro-fused derivatives, the orthogonal arrangement of the fluorene and dibenzo[g,p]chrysene units, with dihedral angles around 87-89°, introduces significant non-planarity. rsc.org This intramolecular steric repulsion can actually lead to a smaller dihedral angle within the DBC moiety itself (around 28-34°) compared to the parent DBC (approx. 39°). rsc.org
Solubility Enhancement through Structural Modification
Polycyclic aromatic hydrocarbons (PAHs), including the dibenzo[g,p]chrysene (DBC) framework, are often limited in their practical applications by their inherent low solubility in common organic solvents. researchmap.jp This poor solubility stems from the strong intermolecular π-π stacking interactions of the planar aromatic cores. To overcome this challenge, researchers have developed various structural modification strategies to enhance the solubility and processability of DBC derivatives, enabling their use in solution-based applications and facilitating further functionalization.
A primary strategy involves the introduction of bulky or flexible alkyl groups to the DBC core. These groups disrupt the close packing of the molecules, thereby weakening intermolecular forces and improving solubility. For instance, the synthesis of 2,7-dibromo-10,15-dibutyldibenzo[g,p]chrysene created a highly soluble and versatile platform. researchmap.jp The butyl groups act as effective solubilizing agents, while the bromine atoms serve as handles for subsequent chemical transformations. researchmap.jp Similarly, the attachment of four isopropyl groups has been used to create a key template for synthesizing various solution-processable DBC derivatives. beilstein-journals.org
Another effective approach is the introduction of three-dimensional structural features. Incorporating a spiro-fused fluorene unit into the DBC backbone, creating spiro-fluorene-dibenzo[g,p]chrysene (SFC) derivatives, has been shown to yield compounds with good solubility. rsc.org This non-planar, cross-configured structure effectively prevents aggregation. Furthermore, the presence of eight methyl groups on sp3-hybridized bridging carbons in π-extended DBCs not only improves solubility but also rigidifies the molecular structure. researchgate.netrsc.org
Functionalization with specific chemical groups can also modulate solubility. The introduction of a diphenylamino group to the DBC core has been shown to improve solubility in organic solvents and enhance hole-transport capabilities. vulcanchem.com
The following table summarizes various structural modifications and their impact on the solubility of dibenzo[g,p]chrysene derivatives.
| Modification Strategy | Specific Substituents/Features | Effect on Solubility | Reference |
| Alkylation | Two butyl groups at the 10,15-positions | Creates a "well-soluble" scaffold | researchmap.jp |
| Four isopropyl groups | Creates a solution-processable template | beilstein-journals.org | |
| π-Extension with Bulky Groups | Eight methyl groups on sp3 bridges | Improves solubility | researchgate.netrsc.org |
| Spiro-annulation | Spiro-fluorene unit | Leads to good solubility | rsc.org |
| Functional Group Attachment | Diphenylamino group | Improves solubility in organic solvents | vulcanchem.com |
| Halogenation | Two bromine atoms at the 2,7-positions | Serves as a tag for further reactions on a soluble scaffold | researchmap.jp |
Metal Complexes of Dibenzo[g,p]chrysene Derivatives (e.g., Luminescent Tetranuclear Gold(I) Derivatives)
The unique photophysical and electronic properties of dibenzo[g,p]chrysene derivatives make them attractive ligands for the construction of metal complexes, particularly those with applications in luminescence and materials science. Gold(I) complexes of DBC derivatives have been a subject of significant research interest due to their intriguing photoluminescent behavior.
A notable example involves a 2,7,10,15-tetraethynyldibenzo[g,p]chrysene ligand, which has been used to synthesize novel tetranuclear gold(I) derivatives. x-mol.netub.edunih.gov These complexes, featuring phosphine (B1218219) co-ligands such as triphenylphosphine (B44618) (PPh₃) and trimethylphosphine (B1194731) (PMe₃), have been extensively characterized. ub.edunih.govresearchgate.net
The introduction of the tetranuclear gold(I) clusters significantly influences the supramolecular aggregation and photophysical properties of the DBC core. ub.edunih.gov Key findings from the study of these complexes include:
Aggregation and Intermolecular Interactions: The absorption and emission spectra of the gold(I) derivatives display broad bands, which are indicative of the formation of aggregates through intermolecular π-π interactions in solution. nih.gov
Luminescence and Quantum Yield: Compared to the uncomplexed tetraethynyl-DBC ligand, the gold(I) derivatives exhibit a decrease in the recorded photoluminescence quantum yield (QY) in solution. ub.edunih.gov This quenching is a common phenomenon in metal complexes due to factors like heavy-atom effects and changes in aggregation behavior.
Environmental Effects: The luminescent properties of these complexes are highly sensitive to their environment. When the gold(I) complex with PMe₃ ligands was incorporated into polymer matrices like poly(methyl methacrylate) (PMMA) and Zeonex, an increase in the measured quantum yield was observed, particularly in Zeonex. ub.edunih.gov This enhancement is attributed to the rigid matrix isolating the complexes, which reduces non-radiative decay pathways that are active in solution. Despite the presence of the heavy gold atoms, no phosphorescent emission was detected from these specific compounds at room temperature. ub.edunih.gov
The following table summarizes the key properties of the synthesized tetranuclear gold(I) dibenzo[g,p]chrysene derivatives.
| Compound | Description | Key Photophysical Properties | Reference |
| Ligand 1 | 2,7,10,15-tetraethynyldibenzo[g,p]chrysene | Serves as the core aromatic ligand for complexation. | ub.edunih.gov |
| Complex 3 | Tetranuclear gold(I) derivative with PPh₃ | Shows broad absorption/emission bands due to aggregation. Lower quantum yield than the free ligand. | ub.edunih.gov |
| Complex 4 | Tetranuclear gold(I) derivative with PMe₃ | Shows broad absorption/emission bands. Lower quantum yield in solution, but increased QY when embedded in a Zeonex polymer matrix. No phosphorescence detected. | ub.edunih.gov |
Applications of Dibenzo C,g Chrysene in Organic Functional Materials
Organic Electronic Materials
Dibenzo[c,g]chrysene serves as a foundational framework for organic electronic materials due to its inherent properties that facilitate charge transport. beilstein-journals.org Its twisted molecular structure, a deviation from the planarity of many PAHs, influences its packing in the solid state and, consequently, its electronic behavior. beilstein-journals.orgnih.govbeilstein-journals.org
The arrangement of molecules in an organic solid is crucial for efficient charge transport. ep2-bayreuth.denih.gov this compound derivatives have been investigated as organic semiconductors, materials that can conduct charge under specific conditions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The introduction of various substituent groups to the this compound core allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. beilstein-journals.orgnih.gov
For instance, studies on substituted this compound derivatives have revealed that even electron-donating groups can lead to higher oxidation potentials, a counterintuitive finding attributed to the steric hindrance that forces the substituent into a perpendicular orientation, thereby favoring the inductive effect over the mesomeric effect. beilstein-journals.orgnih.gov This ability to modulate the electronic structure is critical for designing effective charge-transport materials for applications in organic field-effect transistors (OFETs) and other electronic devices. rsc.orgacs.org Research has shown that polymers incorporating dibenzo[b,def]chrysene units exhibit charge mobility suitable for OFET applications. rsc.org
The hole drift mobilities of certain dibenzochrysene derivatives have been measured to be in the range of 5×10⁻⁴ to 2×10⁻³ cm²/Vs, demonstrating their potential for efficient hole transport. aip.org Furthermore, the twisted nature of the this compound core can be exploited to create materials with specific packing arrangements that are beneficial for charge transport. rsc.org
| Derivative | Hole Drift Mobility (cm²/Vs) | Reference |
| Dibenzochrysene Derivatives | 5×10⁻⁴ – 2×10⁻³ | aip.org |
| P1 (isoindigo acceptor) | 2.45 × 10⁻⁵ | rsc.org |
| P2 (diketopyrrolopyrrole acceptor) | 2.99 × 10⁻⁴ | rsc.org |
| P3 (benzothiadiazole) | 3.22 × 10⁻⁴ | rsc.org |
Luminescent Materials
The inherent photophysical properties of this compound, characterized by high absorption coefficients and fluorescence quantum yields, make it an excellent scaffold for luminescent materials. researchgate.netrsc.org These materials find use as dyes, pigments, and active components in light-emitting devices. researchgate.net
Dyes and pigments are materials that impart color by selectively absorbing and reflecting light. The extended π-conjugated system of this compound allows it to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org By modifying the chemical structure of the this compound core, the absorption and emission properties can be tuned, leading to a range of colors. vulcanchem.com This tunability makes this compound derivatives attractive for use as advanced dyes and pigments in various applications. researchgate.net
Organic light-emitting diodes (OLEDs) are a major application for luminescent organic materials. google.com this compound derivatives have been successfully employed as emissive materials in OLEDs, demonstrating high efficiency and color purity. aip.orgresearchgate.net
For example, OLEDs using dibenzochrysene derivatives as the emitting layer have achieved high external quantum efficiencies of 2% at a luminance of 300 cd/m², emitting in the blue-green region of the spectrum with a peak wavelength of around 490 nm. aip.org Further research into diphenylamino-substituted dibenzo[g,p]chrysene (B91316) derivatives has led to the development of highly efficient blue-emitting OLEDs. researchgate.net In one such device, a 3% doping of a specific derivative in a host material resulted in an external quantum efficiency of 4.72% at 20 mA/cm². researchgate.net Another study reported even higher efficiencies, with a device exhibiting an external quantum efficiency of 7.34% and a luminous efficiency of 11.2 cd/A at 20 mA/cm², with Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.25). researchgate.net
The incorporation of dibenzo[g,p]chrysene has also been explored in red phosphorescent OLEDs, where it serves as a platform for creating electroactive materials. researchgate.netacs.org The first reported use of a dibenzo[g,p]chrysene-based host material in a red phosphorescent OLED achieved a maximum external quantum efficiency of 14.4%. researchgate.net
| OLED Device with this compound Derivative | External Quantum Efficiency (%) | Emission Color | Reference |
| Emitting layer of dibenzochrysene derivative | 2 | Blue-Green | aip.org |
| 3% dopant of 3,6-di[4′-(1-di(tert-butyl))phenyl]-11,14-bis(diphenylamino) dibenzo[g,p]chrysene | 4.72 | Blue | researchgate.net |
| Blue dopant in 2-methyl-9,10-di-[2-naphthyl]anthracene host | 7.34 | Blue | researchgate.net |
| 3,6,11,14-tetraphenyldibenzo[g,p]chrysene as host | 14.4 | Red | researchgate.net |
Liquid Crystalline Materials: Discotic Liquid Crystals
Discotic liquid crystals are a class of materials where disc-shaped molecules self-assemble into ordered columnar structures. These materials exhibit a unique combination of fluidity and long-range order, making them interesting for applications in molecular electronics. Dibenzo[g,p]chrysene has been identified as a novel core for creating discotic liquid crystals. researchgate.netresearchgate.netcapes.gov.br
Derivatives of dibenzo[g,p]chrysene, when functionalized with flexible peripheral alkyl chains, can exhibit columnar mesophases. researchgate.netsioc-journal.cn For example, unsymmetrical benzo[g]chrysene (B86070) derivatives have been shown to form ordered columnar hexagonal (Col_hex) mesophases over a broad temperature range, as wide as 206 °C. sioc-journal.cn The formation of these columnar structures is often induced by charge-transfer interactions between the aromatic cores. researchgate.netcapes.gov.br The nature of the mesophase, whether hexagonal or rectangular columnar, can be influenced by the length of the peripheral aliphatic chains. researchgate.netresearchgate.net
Covalent Organic Frameworks (COFs)
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable properties. rsc.org Dibenzo[g,p]chrysene has been utilized as a structural node for the construction of two-dimensional (2D) COFs. rsc.orgchemrxiv.org The rigid and relatively planar nature of the dibenzo[g,p]chrysene core promotes the formation of highly crystalline and porous frameworks. rsc.orgresearchgate.netnih.gov
In these COFs, the dibenzo[g,p]chrysene unit can act as a specific docking site, guiding the tight packing of adjacent layers. rsc.orgresearchgate.net This results in materials with well-defined pore structures and interesting photophysical properties. For instance, a thienothiophene-containing dibenzo[g,p]chrysene-based COF exhibits broad light absorption across the visible spectrum, while a biphenyl-linked counterpart shows exceptionally long excited-state lifetimes exceeding 10 nanoseconds. rsc.org The interlayer distance in these DBC-COFs is around 3.6 Å, which is significantly smaller than in other COF systems, leading to well-defined, hexagonally faceted single crystals. rsc.orgrsc.org
The introduction of dibenzo[g,p]chrysene as a building block opens up possibilities for creating a new family of highly ordered 2D COFs with promising optoelectronic properties. rsc.orgresearchgate.net Researchers have also successfully created interpenetrated donor-acceptor heterojunctions within these COFs by synthesizing them in the presence of a soluble fullerene derivative, which could be a promising strategy for applications in photovoltaics. nih.gov
Analytical Detection Methodologies for Dibenzo C,g Chrysene in Complex Matrices
Chromatographic Techniques
Chromatographic methods are central to the analysis of Dibenzo[c,g]chrysene, providing the necessary separation from other PAHs and matrix components.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs, including this compound. thermofisher.com When coupled with UV or fluorescence detectors, HPLC offers a robust method for quantification.
UV Detection: A UV detector is a common choice for PAH analysis, often set at a wavelength of 254 nm, where many of these compounds exhibit strong absorbance. ingenieria-analitica.com While providing good sensitivity for many PAHs, its selectivity can be limited when analyzing complex mixtures where multiple compounds may absorb at the same wavelength. thermofisher.comingenieria-analitica.com
Fluorescence Detection: For compounds that fluoresce, like many PAHs, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. thermofisher.comingenieria-analitica.com By using specific excitation and emission wavelengths, analysts can selectively detect target compounds, minimizing interference from non-fluorescent matrix components. ingenieria-analitica.com The use of wavelength programming, where the excitation and emission wavelengths are changed during the chromatographic run, can further optimize the detection of different PAHs as they elute from the column. ingenieria-analitica.com For instance, in the analysis of a standard mixture of 16 PAHs, different wavelength programs can be employed to achieve the best sensitivity for each compound. ingenieria-analitica.com The combination of HPLC with fluorescence detection is a preferred method for analyzing PAHs in various environmental matrices due to this enhanced specificity and sensitivity. thermofisher.comedpsciences.org
A study on the genotoxicity of a related compound, dibenzo[c,p]chrysene, utilized HPLC with UV detection to separate and identify DNA adducts formed in cell cultures. nih.gov This demonstrates the utility of HPLC in metabolic and toxicological studies of complex PAHs.
Gas chromatography with a flame ionization detector (GC-FID) is a well-established and widely used technique for the analysis of volatile and semi-volatile organic compounds, including PAHs. thermofisher.comnih.gov While GC-FID is known for its sensitivity, it can be susceptible to background interferences from other carbon-containing compounds in the sample. thermofisher.com
The method provides quantitative data based on the response of the FID to the carbon atoms in the analyte. epa.gov EPA Method 8100, for example, outlines the use of GC-FID for determining the concentration of various PAHs. epa.govgcms.cz However, a limitation of packed column GC-FID is the potential for co-elution of isomeric PAHs, such as chrysene (B1668918) and benzo[a]anthracene, which can complicate accurate quantification. epa.gov The use of capillary columns can improve the resolution of these challenging pairs. epa.gov For complex samples, a cleanup step prior to GC-FID analysis may be necessary to remove interferences. epa.gov
Gas chromatography-mass spectrometry (GC/MS) is a powerful and definitive analytical tool for the identification and quantification of PAHs like this compound in complex mixtures. nih.govdiva-portal.org This technique combines the high-resolution separation capabilities of gas chromatography with the precise mass detection of mass spectrometry. diva-portal.org
The identification of compounds is based on both their retention time in the GC column and their unique mass spectrum. acs.org This dual confirmation provides a high degree of confidence in the identification of specific isomers, which is crucial for high molecular weight PAHs that often have many structural isomers with the same mass. nih.govdiva-portal.org For instance, a study successfully identified and quantified 12 C26H16 cata-condensed PAHs, including dibenzo[c,p]chrysene, in a coal tar standard reference material by using GC/MS with authentic reference standards. nih.gov
Quantitative analysis is typically performed using the selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only the specific ions characteristic of the target analyte. diva-portal.org To ensure accuracy, isotopically labeled internal standards are often used to correct for any variations during sample preparation and analysis. labrulez.com GC/MS has been successfully applied to analyze PAHs in a wide range of environmental matrices, including coal tar, air particulate matter, marine sediment, and soil. nih.govdiva-portal.orgacs.org
Advanced Hyphenated Techniques (e.g., LC/MS/MS for Metabolites, UHPLC-AMS)
To meet the demands of detecting ultra-trace levels of this compound and its metabolites, more advanced hyphenated techniques have been employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This technique is particularly valuable for the analysis of PAH metabolites, which are often more polar than the parent compound and present in very low concentrations. LC/MS/MS provides excellent selectivity and sensitivity by using multiple reaction monitoring (MRM). nih.govnih.gov In this mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. nih.gov This highly specific detection method has been used to analyze DNA adducts of dibenzo[def,p]chrysene (an isomer of this compound) in biological tissues, demonstrating its power in toxicological research. nih.govnih.gov
Ultra-High-Performance Liquid Chromatography-Accelerator Mass Spectrometry (UHPLC-AMS): For studies involving radiolabeled compounds, the coupling of UHPLC with Accelerator Mass Spectrometry (AMS) offers unparalleled sensitivity. nih.govnih.gov This technique was used in a human microdosing study to track the pharmacokinetics of [14C]-labeled dibenzo[def,p]chrysene and its metabolites. nih.govnih.gov The UHPLC separates the parent compound from its metabolites, and the AMS provides extremely sensitive detection of the 14C label, allowing for quantification at the femtogram (10^-15 g) to attogram (10^-18 g) level. nih.govacs.org This approach has enabled the first-ever assessment of metabolite profiles and pharmacokinetics of a carcinogenic PAH in humans at an environmentally relevant dose. nih.gov
Sample Preparation and Extraction Methods for Environmental and Biological Samples
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, as it is necessary to isolate the analyte from the complex sample matrix and concentrate it to a level suitable for detection. lcms.cznih.gov
Extraction: The choice of extraction method depends on the sample matrix.
Liquid-Liquid Extraction (LLE): This is a traditional method used for aqueous samples, often employing solvents like dichloromethane (B109758). lcms.cz
Solid-Phase Extraction (SPE): SPE has become a widely adopted alternative to LLE for both aqueous and extracted samples. lcms.czedpsciences.org It involves passing the sample through a cartridge containing a solid sorbent that retains the PAHs, which are then eluted with a small volume of solvent. lcms.cz This technique is efficient, uses less solvent, and can provide a cleaner extract. lcms.cz Common sorbents for PAH extraction include C18-bonded silica (B1680970). lcms.cz
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, originally developed for pesticide analysis, has been adapted for PAHs in food and other complex matrices. nih.gov It typically involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step with salts and a cleanup step using dispersive SPE. nih.gov
Cleanup: After initial extraction, a cleanup step is often required to remove co-extracted interfering compounds such as lipids, pigments, and other organic matter. lcms.czepa.gov
Silica Gel Column Chromatography: This is a common cleanup method where the extract is passed through a column packed with silica gel. The polarity of the solvent is adjusted to separate the less polar PAHs from more polar interferences. epa.gov
Florisil Cleanup: For samples with high lipid content, such as adipose tissue, an activated Florisil column can be effective in removing over 99% of lipid contaminants. nih.gov
Future Research Directions for Dibenzo C,g Chrysene
Development of Novel Synthetic Strategies for Advanced Architectures
While classic synthetic routes exist, the future of Dibenzo[c,g]chrysene research hinges on the development of more efficient and versatile synthetic methodologies capable of producing advanced, functionalized architectures. Research on the Dibenzo[g,p]chrysene (B91316) isomer highlights several promising strategies that could be adapted.
Future efforts should concentrate on:
Annulative π-Extension (APEX): This strategy, which involves the direct C–H arylation between two aromatic substrates, has been successfully used to create spiro-fused Dibenzo[g,p]chrysene derivatives. rsc.org Applying APEX reactions to precursors of this compound could yield novel, three-dimensional, and thermally stable spiro-compounds with unique photophysical properties. rsc.orgrsc.org
Domino Cyclization Reactions: Superacid- or TiF₄-mediated domino Friedel-Crafts-type cyclizations have proven effective for synthesizing the Dibenzo[g,p]chrysene core from 1,1-difluoroethenes bearing two biaryl groups. acs.orgresearchgate.net Adapting this domino approach could provide a robust and efficient pathway to the this compound skeleton, potentially allowing for the activation of C-F bonds to form new C-C bonds in a single, controlled cascade. acs.org
Oxidative Cascade Processes: Robust and operationally simple syntheses of Dibenzo[g,p]chrysenes have been developed using inexpensive copper salts in oxidative cascade reactions. acs.org Exploring similar oxidative cyclizations of tailored precursors could offer a scalable and economical route to this compound and its derivatives.
Regio-defined Functionalization: Developing synthetic templates for this compound that allow for selective functionalization at specific positions is crucial. Research on Dibenzo[g,p]chrysene has shown that introducing solubilizing groups or reactive handles like bromine at defined locations enables the creation of a diverse library of derivatives for various applications. researchgate.netresearchgate.net
Exploration of New Functional Material Applications
Dibenzo[g,p]chrysene is a promising framework for a variety of functional organic materials due to its twisted structure, good hole mobility, and high quantum yields. rsc.orgbeilstein-journals.org Future research should investigate whether this compound exhibits similar or potentially superior properties.
Key areas for exploration include:
Organic Electronics: The non-planar structure of these PAHs is known to influence optical, redox, and charge-transport properties. rsc.org Derivatives of Dibenzo[g,p]chrysene have been explored as hole-transport materials and as the core of organic semiconductors. nih.govvulcanchem.com Future work should involve synthesizing this compound derivatives and fabricating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) to evaluate their performance. Introducing groups like diphenylamine (B1679370) could enhance hole-transport capabilities and thermal stability. vulcanchem.com
Discotic Liquid Crystals: The Dibenzo[g,p]chrysene core has been successfully used to prepare discotic liquid crystals, where charge-transfer interactions induce columnar mesophases. researchgate.net The specific geometry of this compound may lead to different self-assembly and mesomorphic behaviors, opening a new class of liquid crystalline materials.
Photocatalysis: Conjugated polymers incorporating a planar Dibenzo[g,p]chrysene donor unit have been investigated for photocatalytic hydrogen production. researchgate.net The distinct electronic structure and planarity of this compound could be harnessed to design novel donor-acceptor polymer photocatalysts with tailored light absorption and charge separation properties.
Porous Materials: The solid-state packing of π-extended Dibenzo[g,p]chrysene derivatives has been shown to form permanent, three-dimensional porous structures. rsc.org Future research could explore the synthesis of rigid this compound derivatives to create microporous materials for applications in gas storage or separation.
In-depth Understanding of Molecular Interactions and Reactivity
A fundamental understanding of the structure-property relationships in this compound is essential for rational molecular design. This requires a synergistic approach combining computational modeling and experimental characterization.
Future research should focus on:
Computational Modeling: Density Functional Theory (DFT) calculations have been instrumental in explaining the electrochemical and spectroscopic properties of Dibenzo[g,p]chrysene derivatives. beilstein-journals.orgnih.govnih.gov Similar in-silico studies are needed for this compound to predict its frontier molecular orbital (HOMO/LUMO) energies, ionization potential, and electron affinity. This will guide the synthesis of derivatives with targeted electronic properties.
Substituent Effects: The electronic properties of Dibenzo[g,p]chrysene are highly sensitive to the nature and position of substituents. nih.gov For instance, steric repulsion can force methoxy (B1213986) groups into a perpendicular orientation, making their inductive effect dominant over the mesomeric effect and leading to higher-than-expected oxidation potentials. nih.govnih.gov A systematic study of how electron-donating and electron-withdrawing groups at various positions on the this compound core affect its reactivity and photophysics is a critical future direction.
Electrochemical Characterization: Detailed electrochemical studies, such as cyclic voltammetry, are necessary to determine the oxidation and reduction potentials of new this compound derivatives. This data is vital for assessing their stability and suitability for electronic applications.
Table 1: Electrochemical and DFT Data for Selected Dibenzo[g,p]chrysene (DBC) Derivatives This table presents data for various substituted Dibenzo[g,p]chrysene derivatives, illustrating the impact of functionalization on their electronic properties. nih.govbeilstein-journals.orgresearchmap.jp
| Compound | E_ox1 [V] (vs Fc/Fc⁺) | Torsion Angle [°] | HOMO [eV] (from DFT) |
| DBC-H | 0.34 | 36.6 | -5.13 |
| DBC-Me | 0.51 | 38.3 | -5.10 |
| DBC-SMe | 0.41 | 38.7 | -5.19 |
| DBC-Br | 0.79 | 37.0 | -5.39 |
| DBC-S(O)₂Me | 0.98 | 57.4 | -5.69 |
| DBC-Si | 0.43 | 31.8 | -5.20 |
Data sourced from studies on Dibenzo[g,p]chrysene derivatives. nih.govresearchmap.jp
Advanced Characterization of Solid-State Properties and Self-Assembly
The performance of molecular materials is often dictated by their organization in the solid state. Therefore, a major future research direction is the detailed characterization of the crystal packing and self-assembly of this compound derivatives.
Key research objectives include:
Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals is paramount for unambiguously determining molecular structures and packing motifs. rsc.org For Dibenzo[g,p]chrysene, X-ray analysis has revealed how functionalization can dramatically alter torsion angles (from 31.8° to 57.4°) and how molecules arrange in orthogonal, spiro-shaped structures or one-dimensional columns. rsc.orgnih.govresearchgate.net Similar analyses for this compound would provide fundamental insights into its intermolecular interactions (e.g., π–π stacking, C-H···π).
Controlling Solid-State Packing: Future work should aim to control the self-assembly of this compound derivatives to achieve desired solid-state architectures. Introducing spiro centers, for example, can disrupt π–π interactions and lead to materials with good solubility and stable amorphous films, which is advantageous for device fabrication. rsc.org
Thermoelectric Properties: Studies on Dibenzo[g,p]chrysene and its deuterated and methylated analogues have revealed a relationship between interlayer distance in the crystal lattice and the Seebeck coefficient, a key parameter for thermoelectric performance. researchgate.netresearchgate.net Investigating the solid-state packing and thermoelectric properties of this compound could uncover new high-performance n-type organic materials.
Table 2: Solid-State and Thermoelectric Properties of Dibenzo[g,p]chrysene (DBC) and its Derivatives This table summarizes key solid-state parameters for DBC compounds, highlighting the link between structure and physical properties. researchgate.net
| Compound | Interlayer Distance (d) [Å] | Peak Seebeck Coefficient (α_max) [mV/K] |
| DBC | 3.79 | -31 |
| DBC-d16 | 3.78 | -114 |
| 2,10-dimethyl-DBC | 3.91 | -22 |
Data sourced from studies on Dibenzo[g,p]chrysene derivatives. researchgate.net
Q & A
Q. What are the key steps in synthesizing Dibenzo[c,g]chrysene, and what experimental challenges arise during its preparation?
The synthesis of this compound typically involves multi-step organic reactions, such as carbonium ion rearrangements and reductions. For example, a four-step synthesis starting from fluoren-9-one generates intermediates like 9,9'-bifluorene-9,9'-diol and spiro compounds, with final cyclization yielding the target molecule. Challenges include controlling reaction conditions (e.g., temperature, solvent purity) to avoid side products and ensuring high yields during reductions .
Q. How is this compound structurally characterized, and what spectroscopic methods are critical for verification?
Structural confirmation relies on UV/visible spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. UV spectra often show distinct absorption maxima (e.g., 260, 297, 309, 385, 408, and 437 nm), which align with its aromatic conjugation system. NMR (¹H and ¹³C) resolves proton environments and carbon frameworks, while high-resolution mass spectrometry verifies molecular weight (C₂₄H₁₄, ~302.36 g/mol) .
Q. What are the primary sources of this compound in environmental samples, and how is it extracted for analysis?
This polycyclic aromatic hydrocarbon (PAH) is typically isolated from complex matrices (e.g., soil, air particulates) using chromatography (alumina or Florisil® columns) followed by HPLC or GC-MS. Overlapping peaks with structurally similar PAHs (e.g., triphenylene) require specialized columns like SH-Rxi™-PAH for resolution .
Advanced Research Questions
Q. How do researchers reconcile discrepancies in quantitative data for this compound across laboratories?
Inter-laboratory variability arises from differences in calibration standards, extraction efficiency, and instrument sensitivity. For instance, accuracy studies on related PAHs (e.g., chrysene) show standard deviations up to 7.32 µg/L, with acceptance windows spanning ±50% of assigned values. Rigorous method validation, including spike-recovery tests and use of isotopically labeled internal standards (e.g., deuterated analogs), improves reproducibility .
Q. What experimental designs are optimal for studying this compound-DNA adduct formation and its carcinogenic mechanisms?
Studies often employ cytochrome P450 (CYP) enzyme systems (e.g., CYP1B1) to metabolize this compound into reactive intermediates that form DNA adducts. Knockout mouse models (e.g., CYP1B1⁻/⁻) help elucidate metabolic pathways, while LC-MS/MS quantifies adducts like (±)-anti-cis-DBCDE-dA. Controls include synthetic ¹⁵N-labeled standards to correct for matrix effects .
Q. How can researchers address conflicting evidence regarding the mutagenicity and carcinogenicity of this compound?
Discrepancies may stem from variations in metabolic activation systems or assay sensitivity. For example, while some studies report mutagenicity in Salmonella typhimurium with metabolic activation, others show inadequate activity in short-term tests. Combining in vitro assays (Ames test, comet assay) with in vivo tumorigenicity studies in rodents provides a holistic risk assessment .
Q. What advanced separation techniques improve the resolution of this compound from co-eluting PAHs in environmental samples?
Specialized GC columns (e.g., SH-Rxi™-17Sil MS) with optimized temperature programs (e.g., 65°C to 330°C at 4°C/min) enhance separation from isomers like dibenzo[a,e]pyrene. Method parameters such as carrier gas flow rate (2.0 mL/min He) and detector temperature (320°C FID) are critical for minimizing co-elution .
Methodological Frameworks
Q. How can the PICO framework guide hypothesis-driven research on this compound toxicity?
- Population/Problem : Mammalian cells or animal models exposed to this compound.
- Intervention : Dose-dependent exposure and metabolic activation.
- Comparison : Negative controls (solvent-only) and positive controls (known carcinogens).
- Outcome : Quantification of DNA adducts, tumor incidence, or oxidative stress markers. This structure ensures alignment between experimental design and translational relevance .
Q. What criteria (e.g., FINER) should be applied to evaluate the feasibility of mechanistic studies on this compound?
- Feasibility : Access to isotopic standards and advanced analytical instrumentation (e.g., LC-MS/MS).
- Novelty : Investigating understudied metabolic pathways or epigenetic effects.
- Ethics : Compliance with animal welfare guidelines for carcinogenicity testing.
- Relevance : Linking molecular mechanisms to regulatory risk assessments .
Data Reliability and Reporting
Q. How should researchers document uncertainties in quantitative analyses of this compound?
Report relative standard deviations (RSD) for replicate measurements and instrument detection limits. For example, inter-laboratory studies on PAHs show RSD values up to 15% for low-concentration samples. Use error propagation models in statistical analyses to account for extraction and measurement variability .
Q. What strategies validate the authenticity of synthesized this compound in peer-reviewed studies?
Cross-validate synthetic products using orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
